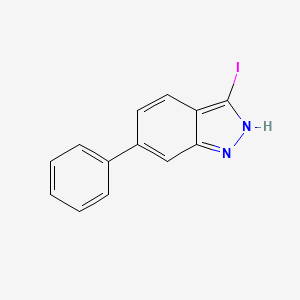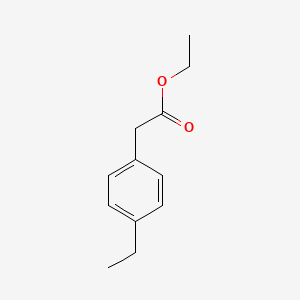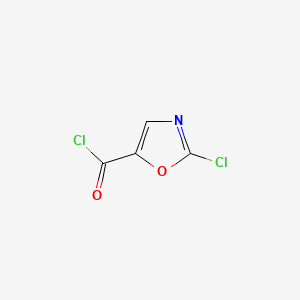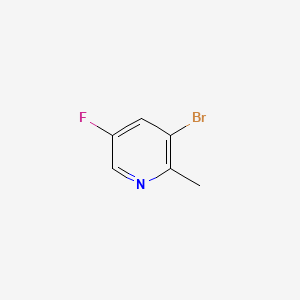
3-Bromo-5-fluoro-2-methylpyridine
Overview
Description
3-Bromo-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine: One method involves the fluorination of pyridine derivatives.
Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce this compound efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups like bromine and fluorine.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetra-n-butylammonium Fluoride: Used in nucleophilic substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Pyridines: Formed through nucleophilic substitution.
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Mode of Action
3-Bromo-5-fluoro-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling reaction , it is likely involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis , its effects could range from contributing to the structural properties of the resulting compound to influencing its reactivity or interaction with other molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is noted for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other reactants or catalysts, could significantly impact the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that fluoropyridines can have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-Bromo-5-fluoro-2-methylpyridine in animal models .
Scientific Research Applications
3-Bromo-5-fluoro-2-methylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but with different substitution positions.
2-Bromo-5-fluoropyridine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMMEFEKHPQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
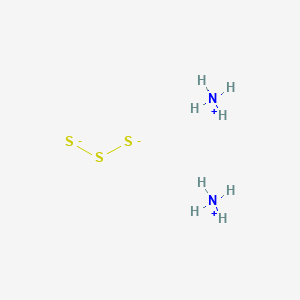


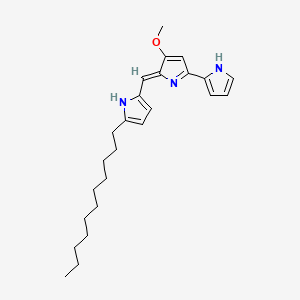
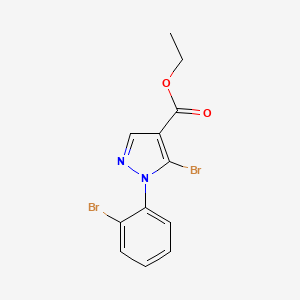
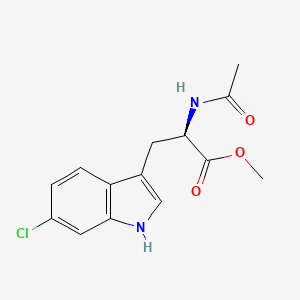
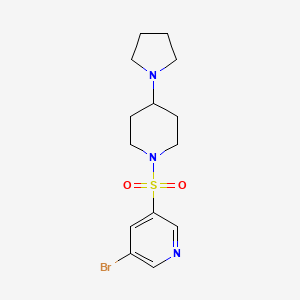
![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)
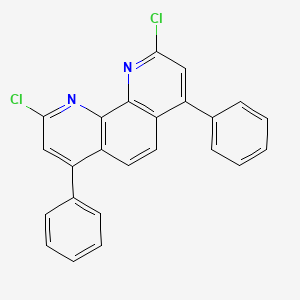
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)
